2-(4-tert-butylphenoxy)-1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]ethan-1-one
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Overview
Description
2-(4-tert-butylphenoxy)-1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]ethan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyrazole ring, and a tert-butylphenoxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-tert-butylphenol with acetyl chloride to form 4-tert-butylphenoxyacetyl chloride . This intermediate is then reacted with 3,5-dimethyl-1H-pyrazole to form the corresponding acetylated pyrazole derivative. Finally, the sulfonylation of this intermediate with piperidine completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-(4-tert-butylphenoxy)-1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes, such as monoamine oxidase B (MAO-B), by binding to the active site and preventing substrate access . This inhibition can lead to increased levels of neurotransmitters like dopamine, which is beneficial in the treatment of neurodegenerative diseases like Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-tert-Butylphenoxy)acetone
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
- 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide
Uniqueness
2-(4-tert-butylphenoxy)-1-[3,5-dimethyl-4-(piperidine-1-sulfonyl)-1H-pyrazol-1-yl]ethan-1-one is unique due to its combination of a piperidine ring, a pyrazole ring, and a tert-butylphenoxy group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-1-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c1-16-21(30(27,28)24-13-7-6-8-14-24)17(2)25(23-16)20(26)15-29-19-11-9-18(10-12-19)22(3,4)5/h9-12H,6-8,13-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMMVGBOYCYWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)C(C)(C)C)C)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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